3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Description

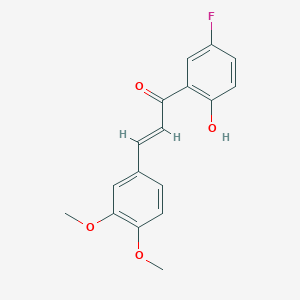

3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one (IUPAC name: (2E)-3-(3,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one) is a chalcone derivative with the molecular formula C₁₇H₁₅FO₄ (average mass: 302.301 g/mol). Its structure features two aromatic rings: a 3,4-dimethoxyphenyl group and a 5-fluoro-2-hydroxyphenyl group connected via an α,β-unsaturated ketone system (E-configuration). The compound is also known as 3,4-dimethoxy-5′-fluoro-2′-hydroxychalcone . Chalcones of this class are studied for their nonlinear optical properties, antioxidant activity, and structural versatility .

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO4/c1-21-16-8-4-11(9-17(16)22-2)3-6-14(19)13-10-12(18)5-7-15(13)20/h3-10,20H,1-2H3/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZAIWXXNKSTIX-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The synthesis begins with 5-fluoro-2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde. In a typical procedure, equimolar quantities of these precursors are dissolved in ethanol, followed by the addition of aqueous sodium hydroxide (40–60% w/v). The mixture is refluxed for 6–24 hours, yielding the chalcone after acidification and recrystallization.

Key Reaction Parameters:

| Parameter | Specification |

|---|---|

| Molar Ratio | 1:1 (ketone:aldehyde) |

| Solvent | Ethanol or methanol |

| Catalyst | NaOH or KOH (40–60% w/v) |

| Temperature | Reflux (78–80°C for ethanol) |

| Reaction Time | 6–24 hours |

| Yield | 65–85% |

The reaction proceeds via deprotonation of the acetophenone α-hydrogen, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated ketone.

Optimization Strategies

- Solvent Effects: Polar protic solvents (e.g., ethanol) enhance reaction rates by stabilizing the enolate intermediate. Switching to DMSO or DMF reduces yields due to side reactions.

- Catalyst Loading: Excess NaOH (>60% w/v) promotes hydrolysis of the acetophenone, while insufficient base (<30%) results in incomplete enolate formation.

- Substituent Sensitivity: Electron-donating groups (e.g., methoxy) on the benzaldehyde accelerate condensation, whereas electron-withdrawing groups (e.g., nitro) require extended reaction times.

Advanced Characterization and Analytical Data

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃):

δ 8.24 (dd, J = 7.9, 1.7 Hz, 1H, H-6′), 7.70 (ddd, J = 8.7, 7.1 Hz, 1H, H-4), 7.59 (d, J = 2.1 Hz, 1H, H-2″), 7.57 (d, J = 2.2 Hz, 1H, H-6″), 7.47–7.38 (m, 2H, H-3′, H-5′), 7.00 (d, J = 8.5 Hz, 1H, H-5″), 6.77 (s, 1H, H-2), 4.00 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃). - ¹³C NMR (126 MHz, CDCl₃):

δ 178.47 (C=O), 163.47 (C-4″), 156.28 (C-2), 152.16 (C-3″), 149.36 (C-4′), 133.71 (C-1″), 125.76 (C-6′), 125.25 (C-4), 124.32 (C-5), 124.01 (C-3′), 120.11 (C-1′), 118.08 (C-5′), 111.23 (C-2″), 108.88 (C-6″), 106.57 (C-2), 56.18 (OCH₃), 56.17 (OCH₃).

Challenges and Practical Considerations

Byproduct Formation

Scalability Limitations

While laboratory-scale Claisen-Schmidt condensations achieve 65–85% yields, industrial-scale production faces challenges in:

- Efficient removal of water to drive dehydration

- Controlling exothermicity during base addition

- Minimizing resinification under prolonged reflux.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Antioxidant Activity

Chalcone derivatives, including 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one, have been studied for their antioxidant properties. Research indicates that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound exhibited significant antioxidant activity in vitro, which is crucial for preventing cellular damage associated with various diseases .

Anticancer Properties

The anticancer potential of chalcones is well-documented. Specifically, the compound has shown efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it was reported that derivatives similar to this chalcone inhibited the proliferation of breast cancer cells by modulating key signaling pathways .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for developing therapeutic agents for inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response .

Antimicrobial Activity

Chalcone derivatives have also been evaluated for their antimicrobial properties. Studies have shown that 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one exhibits activity against various bacterial strains, suggesting its potential use in treating infections .

Synthetic Applications

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one can be achieved through various methods involving the condensation of appropriate aldehydes and ketones under basic or acidic conditions. Its structural features allow it to serve as a versatile intermediate in organic synthesis, particularly in the development of more complex pharmacologically active compounds.

Case Studies

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, chalcones are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the methoxy and fluoro groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Structural and Conformational Differences

Substituents on the aromatic rings significantly influence molecular planarity and dihedral angles between rings. Key comparisons include:

Key Observations :

Spectroscopic Properties

Experimental and computational studies on NMR chemical shifts highlight substituent-driven variations:

Key Observations :

Key Observations :

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer and inflammation, making it a subject of various studies aimed at elucidating its mechanisms of action and efficacy.

Chemical Structure

The chemical formula for this compound is with a molecular weight of approximately 304.31 g/mol. The structure features two aromatic rings connected by a propene chain, which is characteristic of chalcone derivatives.

Antioxidant Activity

Chalcone derivatives, including 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one, are known for their antioxidant properties. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cells. For instance, a related study demonstrated that certain chalcone derivatives significantly inhibited oxidative stress markers in various cell lines .

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various mechanisms:

- Cell Proliferation Inhibition : It has been reported that this compound exhibits potent inhibition of cancer cell proliferation. For example, it showed IC50 values in the nanomolar range against L1210 mouse leukemia cells .

- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Specifically, studies indicate that chalcone derivatives can modulate pathways involving p53 and NF-kB, leading to increased apoptosis in cancer cells .

Anti-inflammatory Effects

Chalcones have also been recognized for their anti-inflammatory properties. The specific compound under discussion demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Study on Anticancer Activity

A notable study evaluated the effects of various chalcone derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one could induce cell cycle arrest at the G0/G1 phase and promote apoptosis through upregulation of p53 and downregulation of Bcl-2 .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one | MCF-7 | 13.2–34.7 | Apoptosis induction |

| Related Chalcone | MDA-MB-231 | 17.14–69.67 | Cell cycle arrest |

In Vivo Studies

In vivo studies have further corroborated the anticancer efficacy of chalcones. For instance, animal models treated with these compounds showed reduced tumor size and improved survival rates compared to controls. These findings underscore the therapeutic potential of chalcone derivatives in oncology .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.